molecular formula C19H30O7 B13405265 (6R,9R)-3-Oxo-alpha-ionol glucoside CAS No. 77699-19-5

(6R,9R)-3-Oxo-alpha-ionol glucoside

Cat. No.: B13405265
CAS No.: 77699-19-5
M. Wt: 370.4 g/mol
InChI Key: SZOPSAFLRCYJCX-ITEOXOHJSA-N
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Description

(6R,9R)-3-Oxo-alpha-ionol glucoside is a naturally occurring compound found in various plants. It is a glucoside derivative of 3-oxo-alpha-ionol, which is a type of ionone. Ionones are a group of compounds known for their pleasant aroma and are commonly used in the fragrance industry. The glucoside form of 3-oxo-alpha-ionol is of particular interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,9R)-3-Oxo-alpha-ionol glucoside typically involves the glycosylation of 3-oxo-alpha-ionol. This process can be achieved through various methods, including chemical synthesis and enzymatic glycosylation. In chemical synthesis, the glycosyl donor and acceptor are reacted under acidic or basic conditions to form the glucoside bond. Enzymatic glycosylation, on the other hand, uses glycosyltransferases to catalyze the transfer of a sugar moiety to the aglycone (3-oxo-alpha-ionol).

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches, such as microbial fermentation. Specific strains of microorganisms are engineered to produce the desired glucoside through metabolic pathways. This method is advantageous due to its scalability and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

(6R,9R)-3-Oxo-alpha-ionol glucoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different alcohol derivatives.

    Substitution: The glucoside moiety can be substituted with other sugar units or functional groups through glycosylation or transglycosylation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Glycosylation reactions often use glycosyl donors like glycosyl halides or glycosyl trichloroacetimidates under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids or aldehydes, while reduction can produce different alcohols.

Scientific Research Applications

(6R,9R)-3-Oxo-alpha-ionol glucoside has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a model compound in studying glycosylation reactions.

    Biology: The compound is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways and its use as a drug delivery agent.

    Industry: In the fragrance industry, this compound is used for its aromatic properties. It is also explored for its potential use in food and beverage industries as a flavoring agent.

Mechanism of Action

The mechanism of action of (6R,9R)-3-Oxo-alpha-ionol glucoside involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes through its antioxidant and anti-inflammatory activities. It may interact with enzymes and receptors involved in oxidative stress and inflammatory responses, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-alpha-ionol: The aglycone form of (6R,9R)-3-Oxo-alpha-ionol glucoside, known for its aromatic properties.

    Beta-ionone: Another ionone derivative with similar aromatic characteristics.

    Alpha-ionone: A structural isomer of beta-ionone with distinct aromatic properties.

Uniqueness

This compound is unique due to its glucoside moiety, which enhances its solubility and stability compared to its aglycone form. This modification also influences its biological activities, making it a valuable compound for various applications.

Properties

CAS No.

77699-19-5

Molecular Formula

C19H30O7

Molecular Weight

370.4 g/mol

IUPAC Name

(4R)-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one

InChI

InChI=1S/C19H30O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h5-7,11,13-18,20,22-24H,8-9H2,1-4H3/b6-5+/t11-,13+,14-,15-,16+,17-,18-/m1/s1

InChI Key

SZOPSAFLRCYJCX-ITEOXOHJSA-N

Isomeric SMILES

CC1=CC(=O)CC([C@H]1/C=C/[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C

Origin of Product

United States

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